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Compound of Interest

Compound Name: 5-Bromothiophene-2-sulfonamide

Cat. No.: B1270684

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key
organic compound, 5-Bromothiophene-2-sulfonamide. This document is intended to serve as
a valuable resource for researchers and professionals involved in drug discovery and
development, offering detailed spectroscopic information and the methodologies for its

acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 5-Bromothiophene-2-
sulfonamide.

Table 1: *H NMR Spectral Data (Predicted)

Chemical Shift (6) ppm Multiplicity Assignment
~75-7.8 Doublet H-3

~7.0-7.2 Doublet H-4

~7.0 (broad) Singlet -SO2NH:2

Note: Predicted data is based on the analysis of similar thiophene and sulfonamide structures.
The exact chemical shifts may vary depending on the solvent and experimental conditions.
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« 13
Chemical Shift (8) ppm Assignment
~145 C-2 (bearing -SO2NHz2)
~130 C-3
~130 C-4
~120 C-5 (bearing -Br)

Note: Predicted data is based on established carbon chemical shift correlations for substituted

thiophenes.

Table 3: Key IR AbsorptionBands
Wavenumber (cm~?) Intensity Assignment
3400 - 3200 Strong, Broad N-H stretching (sulfonamide)
1350 - 1310 Strong Asymmetric SOz stretching
1170 - 1150 Strong Symmetric SO2 stretching
800 Strong C—H out—of—p.lane bending

(thiophene ring)

~700 Medium C-Br stretching

Data is based on typical IR absorption frequencies for sulfonamides and brominated aromatic
compounds. An ATR-IR spectrum for 5-Bromothiophene-2-sulfonamide is available on
SpectraBase.[1]

Table 4: Mass Spectrometry Data
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miz Relative Intensity (%) Assighment

[M]*/ [M+2]* (Molecular ion
241/243 ~100/~98 peak, characteristic isotopic

pattern for Bromine)

162 Variable [M - SO2NHz]*

82 Variable [CaH2S]*

Note: The mass spectrum of a brominated compound will exhibit a characteristic M/M+2
isotopic pattern with an intensity ratio of approximately 1:1 due to the natural abundance of 7°Br
and ®Br isotopes.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for the structural elucidation of 5-
Bromothiophene-2-sulfonamide.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
e Weigh approximately 5-10 mg of 5-Bromothiophene-2-sulfonamide.

» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDClIs or
DMSO-ds).

o Transfer the solution to a clean, dry 5 mm NMR tube.
1H NMR Acquisition Parameters:

e Pulse Sequence: Standard single-pulse sequence.
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Solvent: CDCIz or DMSO-ds.

Temperature: 298 K.

Number of Scans: 16-32 (adjust for optimal signal-to-noise).
Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

13C NMR Acquisition Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.

Solvent: CDCIz or DMSO-ds.

Temperature: 298 K.

Number of Scans: 1024 or more (due to the low natural abundance of 13C).
Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 200 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase the spectrum to obtain a flat baseline.

Calibrate the chemical shifts using the residual solvent peak as a reference (CDCls: d 7.26
ppm for *H, & 77.16 ppm for 13C; DMSO-ds: 6 2.50 ppm for 1H, & 39.52 ppm for 13C).

Integrate the peaks in the *H spectrum.

Assign the peaks based on chemical shifts, coupling patterns, and integration values.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in 5-Bromothiophene-2-sulfonamide.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an
Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal.

e Place a small amount of the solid 5-Bromothiophene-2-sulfonamide sample directly onto
the ATR crystal.

o Apply pressure using the instrument's clamp to ensure good contact between the sample
and the crystal.

Spectrum Acquisition:

e Spectral Range: 4000 - 400 cm™1,
e Resolution: 4 cm™.

e Number of Scans: 16-32.

Data Processing:

e The instrument software will automatically ratio the sample spectrum against the background
spectrum to produce the absorbance spectrum.

« ldentify and label the major absorption bands corresponding to the functional groups present
in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-
Bromothiophene-2-sulfonamide.
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Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron
Impact - El, or Electrospray lonization - ESI).

Sample Preparation:

e Prepare a dilute solution of 5-Bromothiophene-2-sulfonamide in a suitable volatile solvent
(e.g., methanol or acetonitrile).

» For El, the sample can be introduced via a direct insertion probe. For ESI, the solution is
infused directly into the ion source.

Mass Spectrum Acquisition (El Mode):
 |onization Energy: 70 eV.

e Mass Range: m/z 50 - 500.

e Scan Speed: 1-2 scans/second.
Data Processing:

« |dentify the molecular ion peak ([M]*). Note the characteristic isotopic pattern for bromine (M
and M+2 peaks in an approximate 1:1 ratio).

« |dentify the major fragment ions and propose fragmentation pathways.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 5-Bromothiophene-2-sulfonamide.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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